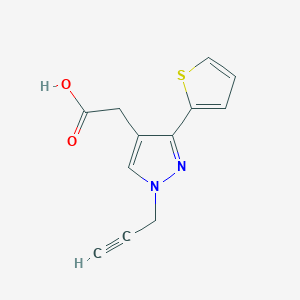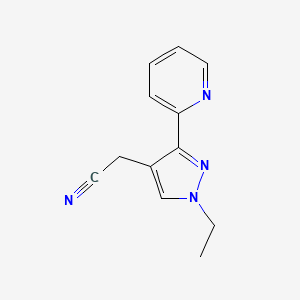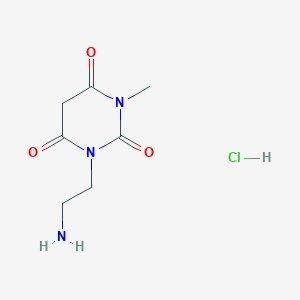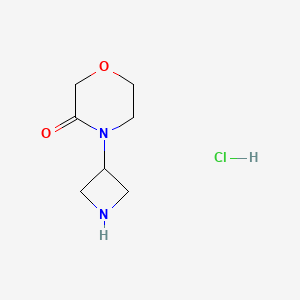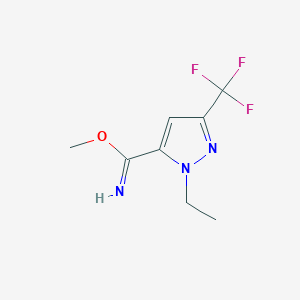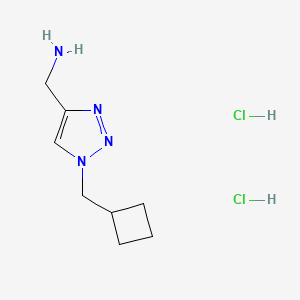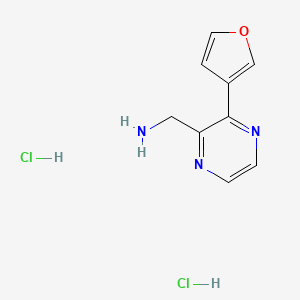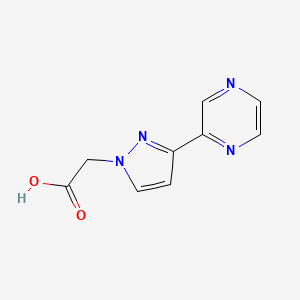
2-(1-エチル-3-(ピリジン-3-イル)-1H-ピラゾール-4-イル)酢酸
説明
“2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid” is a complex organic compound that contains a pyridine ring and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, which are aromatic and therefore contribute to the compound’s stability. The ethyl linker provides flexibility to the molecule, and the acetic acid group can participate in hydrogen bonding and other polar interactions .
Chemical Reactions Analysis
As an organic compound containing both aromatic rings and a carboxylic acid group, “2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid” could participate in various chemical reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could be involved in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid” would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the aromatic rings would likely make the compound relatively stable. The compound might be soluble in polar solvents due to the presence of the polar carboxylic acid group .
科学的研究の応用
医薬品研究: 抗ウイルス薬
この化合物は、抗ウイルス薬としての可能性を探求されてきました。 ピリジン-3-イル酢酸の誘導体であり、類似の構造を共有しているものは、ヒト免疫不全ウイルス(HIV)の複製を阻害する能力について調査されています 。構造の類似性から、2-(1-エチル-3-(ピリジン-3-イル)-1H-ピラゾール-4-イル)酢酸は、新規抗ウイルス薬、特にHIVインテグレーゼ阻害剤の開発におけるさらなる研究の候補となり得ます。
生化学: 酵素阻害
ピリジン-3-イル酢酸誘導体を含む化合物は、酵素阻害活性を有することが示されています 。これは、2-(1-エチル-3-(ピリジン-3-イル)-1H-ピラゾール-4-イル)酢酸が、代謝経路の研究や治療薬の開発において重要な、酵素阻害剤として作用する可能性があることを示唆しています。
将来の方向性
The study of pyridine and pyrazole derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery and development. Future research could explore the biological activity of “2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid” and related compounds, as well as develop more efficient methods for their synthesis .
作用機序
Target of Action
Compounds with similar structures, such as indazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
For instance, certain indazole derivatives have been found to inhibit poly(ADP-ribose)polymerase (PARP) 1 and 2, which play a crucial role in DNA repair and genomic stability .
Biochemical Pathways
Similar compounds have been found to inhibit hiv integrase, a key enzyme in the life cycle of the human immunodeficiency virus .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
生化学分析
Biochemical Properties
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase, which are crucial for the synthesis of inflammatory mediators . Additionally, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid can bind to specific protein receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation . Furthermore, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid can vary over time in laboratory settings. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid in animal models are dose-dependent. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
特性
IUPAC Name |
2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-15-8-10(6-11(16)17)12(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMSCAJSNDBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


